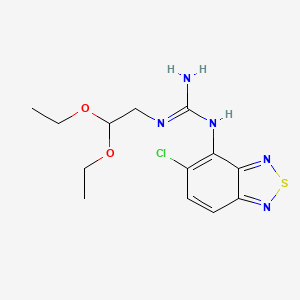
4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole typically involves the reaction of 5-chloro-2,1,3-benzothiadiazole with 2,2-diethoxyethylguanidine under controlled conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, and may require the use of catalysts or other reagents to facilitate the process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Chloro-2,1,3-benzothiadiazole: A related compound with similar structural features but lacking the diethoxyethylguanidine moiety.
2,2-Diethoxyethylguanidine: Another related compound that shares the diethoxyethylguanidine group but lacks the benzothiadiazole ring.
Uniqueness
4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole is unique due to its combination of the benzothiadiazole ring and the diethoxyethylguanidine group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for specific research and development applications .
生物活性
4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H14ClN3O2S
- Molecular Weight : 263.75 g/mol
- Solubility : Soluble in DMSO and methanol; slightly soluble in water.
- Melting Point : Approximately 89 °C
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways or as a modulator of receptor activity.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound’s mechanism involves targeting bacterial cell division proteins such as FtsZ, which is crucial for bacterial proliferation.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Streptococcus pneumoniae | 4 µg/mL |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of the compound on human cell lines. The results indicate moderate cytotoxicity with IC50 values ranging from 20 to 50 µM in various cancer cell lines.
Table 2: Cytotoxicity Data
Case Studies
-
Case Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial efficacy of the compound against clinical isolates of MRSA. The findings indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential use in treating chronic infections associated with biofilms. -
Case Study on Cytotoxic Effects :
Another study investigated the cytotoxic effects on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound led to significant apoptosis, indicating its potential as an anticancer agent.
特性
IUPAC Name |
1-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,2-diethoxyethyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O2S/c1-3-20-10(21-4-2)7-16-13(15)17-11-8(14)5-6-9-12(11)19-22-18-9/h5-6,10H,3-4,7H2,1-2H3,(H3,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMACPYAEVZWCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN=C(N)NC1=C(C=CC2=NSN=C21)Cl)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














